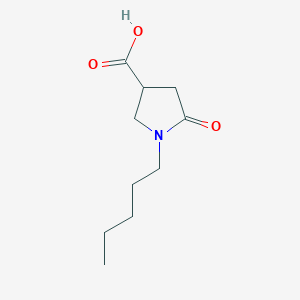

5-Oxo-1-pentylpyrrolidine-3-carboxylic acid

Beschreibung

5-Oxo-1-pentylpyrrolidine-3-carboxylic acid (CAS: 845546-13-6) is a pyrrolidine derivative characterized by a five-membered lactam ring with a pentyl substituent at the N1 position and a carboxylic acid group at the C3 position. It has a molecular formula of $ \text{C}{11}\text{H}{19}\text{NO}_3 $ (inferred from structural analogs in and ) and a purity of 95% . The compound is synthesized via multistep reactions involving alkylation or condensation of itaconic acid derivatives, followed by purification through recrystallization in solvents like propan-2-ol .

Eigenschaften

IUPAC Name |

5-oxo-1-pentylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-11-7-8(10(13)14)6-9(11)12/h8H,2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWVVALMVHIUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-pentylpyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines . The reaction is usually carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is then purified through crystallization or other standard purification techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-1-pentylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Properties

Research has demonstrated that derivatives of 5-oxo-1-pentylpyrrolidine-3-carboxylic acid exhibit promising antibacterial activity. A study synthesized various derivatives and evaluated their effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as gram-negative bacteria like Pseudomonas aeruginosa. Compounds showed moderate to good antibacterial activity, indicating potential for development as antibacterial agents .

CNS Drug Development

The compound's structure is relevant in the design of drugs targeting central nervous system disorders. Fully substituted 5-oxopyrrolidines, including those derived from this compound, have been linked to treatments for Alzheimer's disease. These compounds can inhibit enzymes like BACE-1, which are crucial in the pathophysiology of neurodegenerative conditions .

Pharmacological Studies

Nonpeptide Antagonists

Recent studies have explored the pharmacological properties of 5-oxo derivatives as nonpeptide antagonists for various receptors. For example, certain derivatives have shown potential in modulating the relaxin-3 receptor pathway, which is associated with metabolic processes such as appetite regulation. This highlights the versatility of the compound in developing drugs for metabolic disorders .

Bioactivity and Mechanism of Action

The bioactivity of these compounds can be attributed to their interaction with specific biological targets. For instance, compounds derived from this compound have been shown to exhibit allosteric modulation, enhancing binding affinities at certain receptors without directly competing with endogenous ligands .

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step chemical transformations, often starting from simpler precursors like itaconic acid. The structural characterization is typically performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the purity and identity of synthesized compounds .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Oxo-1-pentylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with GABA receptors, histamine-N-methyl transferase, and benzodiazepine receptors . These interactions can lead to various pharmacological effects, such as anxiolytic, antiepileptic, and arrhythmogenic activities.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity : The pentyl derivative’s extended alkyl chain likely increases its LogP compared to phenyl or propyl analogs, favoring passive diffusion across biological membranes .

- Thermal Stability : Aromatic substituents (e.g., phenyl) confer higher melting points due to crystalline packing, whereas alkyl chains reduce melting points .

Biologische Aktivität

5-Oxo-1-pentylpyrrolidine-3-carboxylic acid (CAS No. 845546-13-6) is a compound that belongs to the pyrrolidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

This compound has the molecular formula and a molecular weight of 199.25 g/mol. The structure features a pyrrolidine ring with a carboxylic acid and an oxo group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Case Study: Anticancer Efficacy

In a study assessing the cytotoxicity of various 5-oxopyrrolidine derivatives, it was found that compounds with specific structural modifications exhibited significant anticancer activity. For instance, derivatives containing free amino groups showed enhanced potency against A549 cells while maintaining lower toxicity towards non-cancerous cells such as HSAEC-1 KT cells. The most effective compound reduced A549 cell viability to 66% at a concentration of 100 µM, outperforming standard chemotherapeutics like cisplatin .

Summary of Anticancer Activity

| Compound | Cell Line | Viability (%) | Notes |

|---|---|---|---|

| This compound | A549 | 66% at 100 µM | Significant activity |

| Derivative with free amino group | A549 | Lower toxicity to HSAEC-1 KT | Structure-dependent efficacy |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that this compound exhibits activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Antimicrobial Efficacy

In an evaluation of various derivatives, several compounds demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. Notably, some derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Summary of Antimicrobial Activity

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate to good |

| Various derivatives | Pseudomonas aeruginosa | Moderate activity |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : The structural features allow these compounds to interact with enzymes critical for cancer cell proliferation and survival.

- Membrane Disruption : Antimicrobial activity may be attributed to the ability to disrupt bacterial cell membranes, leading to cell lysis.

Q & A

Q. What advanced techniques validate in silico predictions of metabolic stability?

- Methodology : Combine CYP450 inhibition assays with LC-MS/MS metabolite profiling in hepatocyte models. For analogs like 5-oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid, glucuronidation is a major metabolic pathway .

Data Contradiction & Reproducibility

Q. Why do solubility discrepancies arise across studies?

Q. How to ensure reproducibility in biological assays?

- Protocol :

- Standardize cell culture conditions (passage number, media).

- Include reference compounds (e.g., prulifloxacin for antimicrobial studies) .

- Validate results across ≥3 independent replicates.

Pharmacological Profiling

Q. What preclinical models assess its pharmacokinetics?

- Methodology :

- ADMET profiling : Use Caco-2 cells for permeability, microsomal stability assays.

- In vivo models : Rodent studies to measure bioavailability and tissue distribution. Derivatives with logP ~2.5 show optimal blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.